An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Cyanopyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyanopyrimidine-5-carboxylic acid is a specialized heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring both a cyano and a carboxylic acid group on a pyrimidine scaffold, presents a versatile platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of the known and extrapolated chemical properties of 2-cyanopyrimidine-5-carboxylic acid, including its synthesis, reactivity, and potential applications, with a particular focus on its emerging role as a building block for protein degraders.
Introduction
The pyrimidine nucleus is a cornerstone in the design of biologically active molecules, forming the core of numerous pharmaceuticals. The strategic functionalization of this scaffold allows for the fine-tuning of a compound's physicochemical and pharmacological properties. 2-Cyanopyrimidine-5-carboxylic acid (IUPAC Name: 2-cyanopyrimidine-5-carboxylic acid) is a bifunctional pyrimidine derivative that has garnered attention as a valuable intermediate in organic synthesis and medicinal chemistry. The presence of an electron-withdrawing cyano group at the 2-position and a carboxylic acid at the 5-position imparts distinct reactivity to the pyrimidine ring, making it a versatile synthon for creating diverse chemical libraries. Notably, this compound has been identified as a building block for protein degraders, a rapidly advancing therapeutic modality.[1]
Physicochemical Properties
While extensive experimental data for 2-cyanopyrimidine-5-carboxylic acid is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.
Table 1: Physicochemical Properties of 2-Cyanopyrimidine-5-carboxylic acid
| Property | Value | Source |
| CAS Number | 1115962-72-5 | [2][3][4][5][6] |
| Molecular Formula | C₆H₃N₃O₂ | [2][3][4][5][6] |
| Molecular Weight | 149.11 g/mol | [2][3][4][5][6] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | Typically ≥97% | [3][4][6] |
| Storage | Room temperature | [6] |
Synthesis of 2-Cyanopyrimidine-5-carboxylic acid
A feasible forward synthesis could involve the following key transformations:
-
Formation of a pyrimidine-5-carboxylate core: This can be achieved through various condensation reactions. For instance, the reaction of a suitable amidine with a functionalized three-carbon unit.[7]
-
Introduction of the 2-cyano group: The cyano group can be introduced at the 2-position of the pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfone.[8] A common method involves the oxidation of a 2-methylthio group to a methylsulfone, which is then displaced by a cyanide salt.[8]
-
Hydrolysis of an ester precursor: The carboxylic acid functionality can be obtained by the hydrolysis of a corresponding ester, which is often used as a protecting group during the synthesis.
The following diagram illustrates a potential synthetic workflow:
Caption: A plausible synthetic workflow for 2-Cyanopyrimidine-5-carboxylic acid.
Experimental Protocol: General Procedure for the Cyanation of a 2-Methylsulfonylpyrimidine
This protocol is adapted from the synthesis of related 2-cyanopyrimidines and illustrates a key step in the proposed synthesis.[8]
Materials:
-
2-Methylsulfonylpyrimidine-5-carboxylate precursor
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve the 2-methylsulfonylpyrimidine-5-carboxylate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of the cyanide salt (typically 1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-cyanopyrimidine-5-carboxylate.
Chemical Reactivity
The chemical reactivity of 2-cyanopyrimidine-5-carboxylic acid is dictated by the interplay of its functional groups and the electron-deficient nature of the pyrimidine ring.
Hydrolysis of the Cyano Group
The cyano group at the 2-position can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. This reaction transforms the molecule into pyrimidine-2,5-dicarboxylic acid or 2-carboxamide-5-carboxylic acid, respectively. The hydrolysis of cyanopyridines, a related class of compounds, is well-documented and proceeds via protonation of the nitrile nitrogen followed by nucleophilic attack of water.[9][10] A similar mechanism is expected for 2-cyanopyrimidine-5-carboxylic acid.
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the cyano group.
Decarboxylation
The carboxylic acid group at the 5-position can be removed through decarboxylation, typically by heating the compound. The ease of decarboxylation of pyridine and pyrimidine carboxylic acids is dependent on the position of the carboxyl group. For pyrimidine-2-carboxylic acid, decarboxylation is proposed to proceed through a Hammick-type mechanism involving the formation of a zwitterionic intermediate.[2][11] While the 5-position is less activated for this specific mechanism, decarboxylation of 2-cyanopyrimidine-5-carboxylic acid to yield 2-cyanopyrimidine is a plausible reaction under thermal conditions.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and conversion to an acid chloride. These reactions are crucial for incorporating this molecule into larger structures, for instance, in the synthesis of PROTACs where the carboxylic acid can serve as a handle for linker attachment.
Nucleophilic Aromatic Substitution
The pyrimidine ring in 2-cyanopyrimidine-5-carboxylic acid is electron-deficient, making it susceptible to nucleophilic aromatic substitution. However, the absence of a good leaving group on the ring (other than the potentially displaceable cyano group under specific conditions) limits this type of reactivity. The cyano group itself can be displaced by strong nucleophiles in some 2-cyanopyrimidine systems, a reaction known as decyanative cross-coupling.[12]
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for 2-Cyanopyrimidine-5-carboxylic acid
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Pyrimidine C-H protons | δ 8.5 - 9.5 ppm |
| Carboxylic acid O-H proton | δ 10 - 13 ppm (broad) | |
| ¹³C NMR | Pyrimidine C atoms | δ 140 - 170 ppm |
| Cyano C atom | δ 115 - 120 ppm | |
| Carboxylic acid C=O | δ 160 - 175 ppm | |
| IR | Carboxylic acid O-H stretch | 2500 - 3300 cm⁻¹ (broad) |
| Cyano C≡N stretch | 2220 - 2260 cm⁻¹ (sharp, medium) | |
| Carbonyl C=O stretch | 1680 - 1720 cm⁻¹ (strong) | |
| Aromatic C=N and C=C stretches | 1400 - 1600 cm⁻¹ |
Applications in Drug Discovery and Development
The primary interest in 2-cyanopyrimidine-5-carboxylic acid stems from its potential as a versatile building block in medicinal chemistry.
Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. 2-Cyanopyrimidine-5-carboxylic acid is classified as a protein degrader building block,[6] suggesting its utility in the synthesis of PROTACs. The carboxylic acid functionality provides a convenient attachment point for the linker, while the cyanopyrimidine core can be incorporated into either the target-binding ligand or the E3 ligase ligand.
Caption: General structure of a PROTAC, highlighting the role of linker chemistry.
Synthesis of Bioactive Molecules
The pyrimidine scaffold is a common feature in a wide range of therapeutic agents, including kinase inhibitors and antivirals. The unique substitution pattern of 2-cyanopyrimidine-5-carboxylic acid allows for the generation of novel derivatives with potentially interesting biological activities. The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations.
Safety and Handling
As with any laboratory chemical, 2-cyanopyrimidine-5-carboxylic acid should be handled with appropriate safety precautions. A material safety data sheet (MSDS) should be consulted before use. In general, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.
Conclusion
2-Cyanopyrimidine-5-carboxylic acid is an emerging chemical entity with significant potential in the field of drug discovery. While detailed experimental data on its properties are still sparse in the public domain, its structural features suggest a rich and versatile chemistry. Its role as a building block for protein degraders is particularly noteworthy and is likely to drive further investigation into its synthesis and reactivity. This guide provides a foundational understanding of this compound, based on available information and logical scientific extrapolation, to aid researchers in harnessing its potential for the development of novel therapeutics.
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